5-AMINO-1-[(FURAN-2-YL)METHYL]-4-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1H-PYRROL-3-ONE
Description
5-Amino-1-[(furan-2-yl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a furan ring, a benzodiazole moiety, and a dihydropyrrolone structure
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-10-4-5-12-13(7-10)20-17(19-12)15-14(22)9-21(16(15)18)8-11-3-2-6-23-11/h2-7,18,22H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESSBZQZMIJXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)CC4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(furan-2-yl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Moiety: Starting with a suitable precursor such as o-phenylenediamine, the benzodiazole ring can be formed through a cyclization reaction with a carboxylic acid derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using a furan derivative and an appropriate alkylating agent.
Formation of the Dihydropyrrolone Ring: The dihydropyrrolone ring can be synthesized through a condensation reaction involving an amine and a carbonyl compound, followed by cyclization.
Final Assembly: The final compound is obtained by coupling the intermediate products through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the benzodiazole moiety, converting it to a dihydrobenzodiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity is of interest. It can be used in the study of enzyme interactions, receptor binding, and as a probe for understanding biological pathways.
Medicine
The compound’s structure suggests potential pharmacological applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 5-amino-1-[(furan-2-yl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and benzodiazole moiety are likely involved in binding interactions, while the amino group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-[(furan-2-yl)methyl]-4-(1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the methyl group on the benzodiazole ring.
5-Amino-1-[(furan-2-yl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The presence of the methyl group on the benzodiazole ring and the specific arrangement of functional groups in 5-amino-1-[(furan-2-yl)methyl]-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one provides unique chemical properties and potential biological activities that distinguish it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
